5-Butan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione is a chemical compound with the molecular formula C11H16N2O2S It is known for its unique structure, which includes a diazinane ring with a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of butan-2-ylamine with thiourea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and catalysts, followed by purification steps such as distillation and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Butan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines or alcohols; reactions are conducted in polar solvents under mild conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Substituted diazinane derivatives
Scientific Research Applications
5-Butan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and can be used to study reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity. It may have applications in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Butan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. It may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
5-Pentan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione: Similar structure with a pentan-2-yl group instead of butan-2-yl.
2-Thiobarbituric Acid: Contains a thiobarbituric acid moiety, similar to the sulfanylidene group in the compound of interest
Uniqueness
5-Butan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to its specific substitution pattern on the diazinane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
42039-83-8 |
---|---|
Molecular Formula |
C8H12N2O2S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
5-butan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C8H12N2O2S/c1-3-4(2)5-6(11)9-8(13)10-7(5)12/h4-5H,3H2,1-2H3,(H2,9,10,11,12,13) |
InChI Key |
NPJPORUORPNTHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)NC(=S)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.